molecular formula C17H14ClNO5S B2442249 Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448136-57-9

Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2442249
CAS No.: 1448136-57-9
M. Wt: 379.81
InChI Key: GXPIWNKRBDEXOG-UHFFFAOYSA-N
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Description

The compound “Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a 4-chlorophenyl group, and an azetidin-1-yl group . It’s worth noting that benzo[d][1,3]dioxol-5-yl group is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a fused ring system containing a benzene ring and a 1,3-dioxole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this exact compound are not mentioned in the retrieved sources, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .

Scientific Research Applications

Synthesis and Reactivity

Research demonstrates the synthesis and reactivity of compounds containing benzodioxolyl and azetidinyl groups, highlighting their utility in creating complex molecules with potential biological activity. For example, studies on the synthesis of sulfonic acid-containing polybenzoxazine for proton exchange membrane in direct methanol fuel cells illustrate the importance of such structural units in developing materials with specific functional properties (Yao et al., 2014).

Antimicrobial and Antioxidant Properties

Compounds featuring similar structural motifs have been explored for their antimicrobial and antioxidant properties. A study on the synthesis and antimicrobial investigation of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans indicates the potential of these structures in the development of new antimicrobial agents (Kumar et al., 2007). Additionally, research on the antioxidant properties of related compounds, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, underscores the potential of structurally related molecules in antioxidative applications (Çetinkaya et al., 2012).

Environmental and Photopolymerization Applications

Studies also explore the environmental applications and photopolymerization potential of benzophenone derivatives. For instance, the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, serving as key building blocks for dichiral β-amino alcohols, demonstrates the versatility of these compounds in synthetic chemistry and potential environmental remediation efforts (Danielmeier et al., 1996).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also explore its potential applications in various fields such as medicine, given the biological activity of similar compounds .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S/c18-12-2-4-13(5-3-12)25(21,22)14-8-19(9-14)17(20)11-1-6-15-16(7-11)24-10-23-15/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIWNKRBDEXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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